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molecular formula C11H19NO2S B8311865 Ethyl 2,2-dimethyl-6-thiocyanohexanate

Ethyl 2,2-dimethyl-6-thiocyanohexanate

Cat. No. B8311865
M. Wt: 229.34 g/mol
InChI Key: DEEAZXVXSQTHKS-UHFFFAOYSA-N
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Patent
US05491145

Procedure details

Using ethyl 6-bromo-2,2-dimethylhexanate as obtained in Reference Example 7and potassium thiocyanate, the title compound was produced in the same manner as in Reference Example 11.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([CH3:13])([CH3:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8].[S-:14][C:15]#[N:16].[K+]>>[CH3:12][C:6]([CH3:13])([CH2:5][CH2:4][CH2:3][CH2:2][S:14][C:15]#[N:16])[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC(C(=O)OCC)(C)C
Step Two
Name
potassium thiocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-]C#N.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OCC)(CCCCSC#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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